2-CHLORO-3-METHYLPHENYLBORONIC ACID
Description
Contextual Significance of Arylboronic Acids in Contemporary Organic Synthesis and Medicinal Chemistry
Arylboronic acids are a class of organoboron compounds that have become indispensable tools in organic synthesis and medicinal chemistry. nih.govorganic-chemistry.org Their stability, low toxicity, and ease of handling make them highly attractive reagents for a wide array of chemical transformations. organic-chemistry.org The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgyoutube.com This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the efficient construction of biaryls, a common structural motif in pharmaceuticals and functional materials. wikipedia.org
Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other important reactions, including Chan-Lam coupling for the formation of carbon-nitrogen bonds and additions to carbonyls and imines. nih.gov In the realm of medicinal chemistry, the boronic acid functional group itself is of growing importance. The approval of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma, has spurred significant interest in boronic acid-containing molecules as therapeutic agents. nih.gov The ability to fine-tune the electronic and steric properties of the aryl ring allows chemists to modulate the reactivity and biological activity of these compounds, making them versatile building blocks for drug discovery and development. nih.govresearchgate.net
Historical and Current Perspectives on the Research Utility of 2-Chloro-3-Methylphenylboronic Acid
While extensive research has been conducted on arylboronic acids as a general class, specific, in-depth studies focusing solely on this compound are less prevalent in publicly accessible literature. Its utility is primarily understood through its application as a building block in the synthesis of more complex molecules, often reported within the context of larger research projects.
Historically, the development of substituted phenylboronic acids was driven by the need for diverse coupling partners in Suzuki-Miyaura reactions. The presence of both a chloro and a methyl group on the phenyl ring of this compound offers a distinct substitution pattern that can influence the steric and electronic environment of a target molecule. The chlorine atom acts as an electron-withdrawing group and a potential site for further functionalization, while the methyl group introduces steric bulk and is an electron-donating group.
Currently, this compound is utilized by researchers in various fields, particularly in the synthesis of novel organic materials and potential pharmaceutical agents. Its application in creating sterically hindered biaryl compounds is of particular note, as these structures can exhibit unique photophysical properties or act as ligands for metal catalysts. The compound's role is often as a crucial intermediate, enabling the construction of intricate molecular architectures that would be difficult to access through other synthetic routes.
Physicochemical Properties of Related Isomers
To provide context for the physical characteristics of this compound, the properties of its isomers are presented below. It is important to note that direct, verified data for this compound is not widely available in the cited literature.
| Property | 2-Chloro-5-methylphenylboronic acid | 4-Chloro-3-methylphenylboronic acid | 3-Methylphenylboronic acid |
| CAS Number | 193353-35-4 sigmaaldrich.com | 161950-10-3 sigmaaldrich.com | 17933-03-8 glentham.comsigmaaldrich.com |
| Molecular Formula | C₇H₈BClO₂ sigmaaldrich.com | C₇H₈BClO₂ sigmaaldrich.com | C₇H₉BO₂ glentham.comsigmaaldrich.com |
| Molecular Weight | 170.40 g/mol sigmaaldrich.com | 170.4 g/mol sigmaaldrich.com | 135.96 g/mol glentham.comsigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com | White to Almost white Crystal - Powder sigmaaldrich.com | White to off-white Crystalline powder srlchem.com |
| Melting Point | Not specified | Not specified | 160-162 °C sigmaaldrich.com |
Interactive Data Table: Physicochemical Properties of Related Isomers This table allows for sorting and filtering of the data presented above.
General Synthetic Routes for Arylboronic Acids
The synthesis of arylboronic acids can be achieved through several established methods. While a specific, detailed synthesis for this compound is not provided in the search results, the general approaches include:
Grignard Reagent Method: This involves the reaction of an aryl magnesium halide (a Grignard reagent) with a trialkyl borate (B1201080), followed by acidic hydrolysis. google.com
Organolithium Method: An aryllithium reagent, generated from an aryl halide, reacts with a trialkyl borate, followed by hydrolysis. google.com
Palladium-Catalyzed Borylation: The direct borylation of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst offers a more direct route. nih.gov
Properties
IUPAC Name |
(2-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHIHWQCALALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681541 | |
| Record name | (2-Chloro-3-methylphenyl)boronic acid | |
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Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915070-53-0 | |
| Record name | B-(2-Chloro-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915070-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-methylphenyl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10681541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-3-methylphenyl)boronic acid | |
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Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Methylphenylboronic Acid
Established Synthetic Pathways to 2-Chloro-3-Methylphenylboronic Acid Analogues
The synthesis of arylboronic acids, including analogues of this compound, is predominantly achieved through two robust and widely adopted methodologies: the Grignard reaction with borate (B1201080) esters and the palladium-catalyzed Miyaura borylation.
One of the most traditional and versatile methods involves the formation of an organometallic intermediate, typically a Grignard reagent, followed by electrophilic trapping with a borate ester. ingentaconnect.comnih.govnih.gov This process begins with the reaction of an appropriately substituted aryl halide, such as 1-bromo-2-chloro-3-methylbenzene, with magnesium metal to form the corresponding arylmagnesium bromide. This Grignard reagent is then reacted with a trialkyl borate, like trimethyl borate or triisopropyl borate, at low temperatures. google.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired phenylboronic acid. The reaction temperature during the addition of the Grignard reagent to the borate ester is critical and is typically maintained between -80°C and 0°C to minimize the formation of diaryl or triaryl borane (B79455) byproducts. google.com This method is broadly applicable for various substituted phenylboronic acids. ingentaconnect.comnih.gov
A more contemporary and highly favored method is the Miyaura borylation reaction. organic-chemistry.orgalfa-chemistry.comwikipedia.org This palladium-catalyzed cross-coupling reaction directly converts aryl halides or triflates into arylboronic esters. alfa-chemistry.comwikipedia.org Specifically, an aryl halide like 2-chloro-3-methylbromobenzene would be reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, typically potassium acetate (B1210297) (KOAc). organic-chemistry.orgresearchgate.net The resulting pinacol (B44631) boronate ester is stable, can be easily purified by chromatography, and serves as a direct precursor to the boronic acid upon hydrolysis, or it can be used directly in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgsigmaaldrich.com The Miyaura borylation is renowned for its mild reaction conditions and excellent tolerance of a wide variety of functional groups, which might not be compatible with the highly reactive organometallic intermediates of the Grignard method. organic-chemistry.orgnih.gov
Other synthetic strategies include the use of organolithium reagents, which are prepared by lithium-halogen exchange with aryl halides and then quenched with a borate ester. nih.gov Additionally, direct C-H activation/borylation of aromatic rings catalyzed by transition metals like iridium offers an increasingly atom-economical approach to arylboronic acids. nih.gov
Strategies for the Derivatization and Functionalization of Phenylboronic Acid Scaffolds
Formation of Boronate Esters and Cyclic Triolborates for Enhanced Reactivity or Stability
Phenylboronic acids readily undergo reversible esterification with alcohols and diols to form boronate esters. wikipedia.orgchemicalbook.com This reaction is a fundamental transformation used to enhance stability, modify reactivity, or protect the boronic acid functionality. sigmaaldrich.com The formation of cyclic boronate esters with 1,2- or 1-3-diols, such as pinacol (2,3-dimethyl-2,3-butanediol), is particularly common. The resulting five-membered dioxaborolane ring structure, known as a pinacol boronate ester, is significantly more stable towards air and moisture and is less prone to dehydration-trimerization into boroxines compared to the free boronic acid. organic-chemistry.orgescholarship.org
The synthesis of these esters is typically an equilibrium process that is driven to completion by removing the water formed during the condensation, often through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. wikipedia.orgchemicalbook.com These stable boronate esters are amenable to chromatographic purification and are frequently the preferred form for use in demanding synthetic sequences, such as iterative cross-coupling reactions. organic-chemistry.orgsigmaaldrich.com
A notable class of protected boronic esters are the N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.com These reagents are exceptionally stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions. The boronic acid can be readily unmasked under mild aqueous basic conditions, allowing for a controlled, sequential introduction of different aryl groups in complex molecule synthesis. sigmaaldrich.com
Selective Chemical Modifications of Substituted Phenylboronic Acids
While the primary reactivity of phenylboronic acids is centered on the C-B bond, particularly in cross-coupling reactions, the aromatic ring can also undergo selective chemical modifications. The boronic acid group itself can be replaced through ipso-substitution reactions. For instance, halodeboronation can be achieved using reagents like aqueous bromine or chlorine to replace the B(OH)₂ group with a halogen atom. wikipedia.orgchemicalbook.com
Furthermore, the substituents on the phenyl ring can be chemically altered while the boronic acid moiety remains intact, often in its more stable ester form. For example, a nitro group on the ring could be reduced to an amine, or a formyl group could be oxidized to a carboxylic acid. Such transformations allow for the late-stage functionalization of the boronic acid scaffold.
The electronic properties of the phenylboronic acid can be tuned by introducing different substituents onto the aromatic ring. Electron-withdrawing groups, for instance, increase the Lewis acidity of the boron atom and lower the pKa of the boronic acid. nih.gov This principle is utilized in the design of boronic acid-based sensors and catalysts. The boronic acid group can also influence the regioselectivity of electrophilic aromatic substitution on the phenyl ring, although this is less commonly exploited than its use in cross-coupling chemistry. rutgers.edu Recent advancements have also focused on transition-metal-free transformations where the C-B bond is converted to C-C, C-N, and C-O bonds using a variety of reagents. nih.gov
Catalytic Cross Coupling Reactions Employing 2 Chloro 3 Methylphenylboronic Acid
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds by coupling aryl boronic acids with aryl halides. jsynthchem.com The general transformation involves a palladium catalyst, a base, and a suitable solvent to facilitate the formation of a new C-C bond between the two aromatic partners. wikipedia.org
Mechanistic Investigations and Catalytic Cycle Analysis
The widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.comresearchgate.net The cycle comprises three key steps:
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square-planar 16-electron Pd(II) intermediate (Ar¹-Pd(II)-X). wikipedia.orglibretexts.org The rate of this step is influenced by the nature of the halide (I > Br > OTf > Cl) and the electronic properties of the aryl halide. yonedalabs.com Electron-withdrawing groups on the aryl halide typically accelerate this step.
Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. The boronic acid (Ar²-B(OH)₂) is first activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻). wikipedia.orgorganic-chemistry.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diarylpalladium(II) intermediate (Ar¹-Pd(II)-Ar²). researchgate.net The exact mechanism of transmetalation is complex and can be influenced by the base and solvent. wikipedia.orgacs.org
Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) complex. The two organic groups (Ar¹ and Ar²) couple to form the biaryl product (Ar¹-Ar²), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org This step is typically fast and proceeds with retention of stereochemistry. wikipedia.org
For a substrate like 2-Chloro-3-methylphenylboronic acid, the steric hindrance from the ortho-chloro group and the electronic effect of both the chloro (electron-withdrawing) and methyl (electron-donating) groups can influence the transmetalation step.
Table 1: The Suzuki-Miyaura Catalytic Cycle
| Step | Description | Reactants | Intermediates | Products |
|---|---|---|---|---|
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0) complex, Aryl halide (R¹-X) | R¹-Pd(II)-X complex | - |
| 2. Transmetalation | The organic group from the boronic acid replaces the halide on the palladium complex. | R¹-Pd(II)-X complex, Boronate (R²-B(OH)₃⁻) | R¹-Pd(II)-R² complex | Halide salt |
| 3. Reductive Elimination | The two organic groups are eliminated from the palladium to form the final product, regenerating the catalyst. | R¹-Pd(II)-R² complex | - | Biaryl (R¹-R²), Pd(0) catalyst |
Ligand Design and Optimization for Enhanced Coupling Efficiency
The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, as it stabilizes the palladium catalyst, enhances its solubility, and modulates its reactivity. wikipedia.orgreddit.com Ligands influence both the oxidative addition and reductive elimination steps. libretexts.org Electron-rich and sterically bulky ligands are particularly effective, as they promote oxidative addition and facilitate the final reductive elimination step. wikipedia.orglibretexts.org
Phosphine ligands are the most widely used class of ligands in Suzuki-Miyaura reactions. libretexts.org Monodentate, bulky, and electron-rich dialkylbiaryl phosphines have proven to be highly effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners. nih.gov These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for efficient catalysis. nih.gov
A notable example is PdCl₂(Amphos)₂, or Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II). This pre-catalyst is effective for the coupling of heteroaryl chlorides with arylboronic acids. tcichemicals.com The "Amphos" ligand is both bulky (due to the tert-butyl groups) and electron-rich (due to the dimethylamino group), characteristics that are ideal for activating less reactive aryl chlorides. tcichemicals.com While direct studies coupling this compound with this specific catalyst are not prevalent, its demonstrated efficacy with other challenging substrates suggests its potential utility. For instance, it has been successfully used in the coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid, yielding the product in 79% yield. tcichemicals.com
Table 2: Representative Suzuki-Miyaura Coupling Using a Phosphine Ligand Catalyst
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic Acid | PdCl₂(Amphos)₂ (1) | K₂CO₃ | Toluene/H₂O | 90 | 5 | 79 | tcichemicals.com, |
| 4-Bromo-2-phenylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (N/A) | N/A | N/A | N/A | N/A | N/A | acs.org |
Solvent Effects and Reaction Condition Optimization (e.g., Microwave Acceleration)
The choice of solvent can significantly impact the efficiency and selectivity of Suzuki-Miyaura reactions. nih.gov Solvents can activate precatalysts, stabilize intermediates, and modulate the reactivity of the base and boronic acid. hes-so.ch Common solvents include toluene, THF, and dioxane, often with the addition of water to aid in dissolving the base and facilitating the transmetalation step. wikipedia.orgyonedalabs.com The polarity of the solvent can influence the reaction's selectivity, especially in substrates with multiple reactive sites. nih.gov
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Suzuki-Miyaura coupling. nih.govresearchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. mdpi.comresearchgate.net This acceleration is attributed to the efficient and rapid heating of the reaction mixture. nih.gov For example, the Suzuki coupling of 2,4-dichloropyrimidines with aryl boronic acids was achieved in just 15 minutes under microwave irradiation, compared to much longer times with conventional heating. mdpi.com This technique is particularly advantageous for high-throughput synthesis and library generation in medicinal chemistry. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Reactants | Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromoindazoles + Arylboronic acids | Pd(PPh₃)₄ | Conventional (reflux) | 24 h | N/A | researchgate.net |
| 3-Bromoindazoles + Arylboronic acids | Pd(PPh₃)₄ | Microwave (140°C) | 1 h | Good | researchgate.net |
| 2-Chloroquinoline + 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ | Microwave (140°C) | N/A | Reasonable | nih.gov |
Substrate Scope and Regioselectivity in Biaryl Synthesis
The Suzuki-Miyaura reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on both the organohalide and the organoboron partners. organic-chemistry.orgresearchgate.net However, the steric and electronic properties of the substrates can significantly influence the reaction's outcome.
When using a sterically hindered boronic acid like this compound, the choice of coupling partner and catalyst system is crucial. The ortho-substituent can decrease the reaction rate by impeding the approach to the palladium center during transmetalation. This often necessitates the use of more active catalysts with bulky, electron-rich ligands to achieve good yields. nih.gov
Regioselectivity becomes a key consideration when the aryl halide partner has multiple halogen atoms at different positions. Generally, the oxidative addition of palladium occurs preferentially at the most reactive C-X bond. For aryl halides, the reactivity order is I > Br > OTf >> Cl. researchgate.net In a molecule with both a chloro and a bromo substituent, the coupling will almost exclusively occur at the C-Br bond. When multiple identical halogens are present, electronic effects and steric hindrance determine the site of reaction. For instance, in reactions with 3,4,5-tribromo-2,6-dimethylpyridine, substitution with ortho-substituted phenylboronic acids occurs sequentially, allowing for the controlled synthesis of mono-, di-, and tri-arylated products. nih.gov
Atroposelective Synthesis of Sterically Hindered Biaryls
The coupling of ortho-substituted arylboronic acids, such as this compound, with other ortho-substituted aryl halides can lead to the formation of sterically hindered biaryls. When the rotation around the newly formed C-C single bond is restricted due to the steric bulk of the four ortho-substituents, the resulting molecule can exist as stable, non-interconverting rotational isomers known as atropisomers. nih.gov
Achieving atroposelectivity—the selective formation of one atropisomer over the other—is a significant challenge in organic synthesis. This often requires the use of chiral ligands that can control the orientation of the two aryl partners during the reductive elimination step. The steric and electronic nature of the ortho-substituents plays a critical role in determining the rotational barrier of the resulting biaryl. nih.gov Studies on the reaction of ortho-substituted phenylboronic acids with polyhalogenated pyridines have shown that the substitution pattern can direct the regioselectivity and lead to the formation of atropisomeric products. nih.govresearchgate.net The synthesis of these axially chiral compounds is of great interest as they are found in natural products and are used as chiral ligands in asymmetric catalysis. researchgate.net
Nickel-Catalyzed Cross-Coupling Reactions of Arylboronic Acids
Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a cornerstone for the formation of carbon-carbon bonds, especially in the synthesis of biaryl compounds. These reactions are often favored due to the lower cost and distinct reactivity of nickel catalysts compared to their palladium counterparts. Nickel(0) catalysts are effective in coupling arylboronic acids with chloroarenes, which are often more readily available and less expensive than other aryl halides. nih.gov
The general mechanism for nickel-catalyzed Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to a Ni(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active Ni(0) catalyst. The choice of ligands, bases, and solvents is crucial for the efficiency of these reactions, with various systems being developed to accommodate a wide range of substrates. nih.govresearchgate.net While specific examples detailing the use of this compound in nickel-catalyzed biaryl synthesis are not extensively documented in readily available literature, its structural motifs are represented in broader studies of nickel-catalyzed cross-coupling reactions of arylboronic acids with aryl chlorides. nih.govresearchgate.net
Table 1: General Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling of Arylboronic Acids with Chloroarenes
| Component | Typical Reagents/Conditions | Role in Reaction |
| Nickel Catalyst | NiCl2 with phosphine ligands (e.g., PPh3, PCy3) and a reducing agent, or a Ni(0) precursor. | Facilitates the catalytic cycle. |
| Aryl Halide | Chloroarenes | Electrophilic coupling partner. |
| Arylboronic Acid | This compound | Nucleophilic coupling partner. |
| Base | K3PO4, K2CO3 | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |
| Temperature | 80–120 °C | Provides energy for the reaction to proceed. |
This table presents generalized conditions and may vary depending on the specific substrates and catalytic system used.
Main Group-Catalyzed Reductive C-N Cross-Coupling
A significant advancement in C-N bond formation is the development of main group-catalyzed reductive cross-coupling reactions. These methods offer a transition-metal-free alternative to traditional methods like the Buchwald-Hartwig amination. Organophosphorus compounds have been identified as effective catalysts for the reductive coupling of nitroarenes with arylboronic acids. organic-chemistry.orgnih.gov
In this context, a closely related isomer, 3-chloro-2-methylphenylboronic acid, has been successfully employed in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) tolfenamic acid. organic-chemistry.orgnih.gov This reaction proceeds via an organophosphorus-catalyzed reductive C–N cross-coupling of a nitro-containing precursor with the arylboronic acid. The process is driven by a terminal hydrosilane reductant and showcases the potential of main group elements to catalyze challenging bond formations. organic-chemistry.orgnih.gov
The reaction mechanism is believed to involve the reduction of the nitro group by the organophosphorus catalyst, which cycles between P(III) and P(V) oxidation states, followed by coupling with the boronic acid. organic-chemistry.orgnih.gov This methodology is noted for its excellent functional group tolerance, allowing for the presence of functionalities that might be sensitive to transition metal catalysts. nih.gov
Table 2: Synthesis of Tolfenamic Acid via Main Group-Catalyzed Reductive C-N Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Reductant | Product | Yield |
| 2-Nitrobenzonitrile | 3-Chloro-2-methylphenylboronic acid | Small-ring organophosphorus catalyst | Phenylsilane | Tolfenamic acid (after hydrolysis) | 73% organic-chemistry.orgnih.gov |
This table highlights a specific application using a structural isomer of the subject compound, demonstrating the utility of this class of reagents in main group catalysis.
Other Emerging Cross-Coupling Methodologies
The utility of this compound and its isomers extends beyond traditional C-C and C-N bond-forming reactions. Emerging cross-coupling methodologies are continually expanding the synthetic chemist's toolbox, enabling the formation of other important linkages.
One such area is the copper-mediated O-arylation of alcohols and amino alcohols, known as the Chan-Lam coupling reaction. This method provides a powerful means to construct aryl ether bonds. While specific examples employing this compound are not prevalent in the literature, the reaction is broadly applicable to a wide variety of substituted arylboronic acids. acs.orgnih.gov These reactions are typically carried out under mild, open-flask conditions and are tolerant of various functional groups. acs.org
Furthermore, copper-catalyzed N-arylation reactions of various nitrogen-containing heterocycles with arylboronic acids have been developed. mdpi.com These methods often proceed at room temperature and without the need for specialized ligands, offering a convenient route to N-aryl compounds. The electronic and steric properties of the arylboronic acid, such as those of this compound, can influence the efficiency of these transformations. mdpi.com
The development of novel catalytic systems and the exploration of unconventional coupling partners continue to broaden the scope of applications for arylboronic acids like this compound, promising new avenues for the synthesis of complex molecules.
Applications of 2 Chloro 3 Methylphenylboronic Acid in Pharmaceutical and Biomedical Research
Role as a Key Intermediate and Building Block in Drug Discovery
Boronic acids are recognized as crucial building blocks in synthetic and medicinal chemistry. nih.gov Their stability, low toxicity, and versatile reactivity make them ideal intermediates for constructing complex organic molecules. nih.gov They are particularly valued for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming new carbon-carbon bonds, which is a cornerstone of modern drug synthesis. nih.gov When incorporated into drug candidates, aryl boronic acids are often used to introduce specific phenyl groups that can interact with biological targets. nih.gov Although commercial suppliers list 2-chloro-3-methylphenylboronic acid as a chemical intermediate, specific examples of its incorporation into named drug candidates are not prominently featured in major research publications.
Synthesis of Bioactive Molecules with Therapeutic Potential
The following sections explore therapeutic areas where boronic acids are pivotal. The role of this compound in these areas remains largely speculative, based on the activities of its chemical relatives.
The development of proteasome inhibitors represents a major success story for boronic acid-containing drugs. The proteasome is a critical cellular complex responsible for degrading unwanted or damaged proteins, and its inhibition is a key strategy in cancer therapy. nih.gov Boronic acids are particularly effective in this role because the boron atom can form a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome. tum.de
The first-in-class proteasome inhibitor, Bortezomib (Velcade®), is a dipeptidyl boronic acid approved for treating multiple myeloma. nih.gov Its success spurred the development of other boronic acid-based proteasome inhibitors, such as Ixazomib (Ninlaro®). nih.govnih.gov These drugs demonstrate the power of the boronic acid "warhead" in designing potent enzyme inhibitors. nih.gov While research continues to explore novel peptide boronic acids as next-generation proteasome inhibitors, studies specifically employing the 2-chloro-3-methylphenyl moiety are not detailed in the available literature. medchemexpress.com
There is a growing interest in developing novel analogues of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to improve their efficacy and reduce side effects. One strategy involves modifying the carboxylic acid group of traditional NSAIDs, which is often linked to gastrointestinal issues. Boronic acids are considered bioisosteres of carboxylic acids, meaning they can have similar shapes and properties in a biological context, making them an interesting substitute. nih.gov Research has focused on creating NSAID conjugates to enhance their therapeutic profile. nih.gov However, specific studies detailing the synthesis of NSAID analogues using this compound have not been identified.
Boron-containing compounds, including various boronic acids, have demonstrated promising antimicrobial activity. nih.gov For instance, benzoxaboroles, a class of cyclic boronic acid derivatives, have been investigated as potent agents against bacteria, fungi, and parasites. nih.gov The mechanism of action for some boron-based antimicrobials involves the inhibition of crucial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. nih.gov Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor. nih.gov While the potential for new antimicrobial agents based on the this compound scaffold exists, there is no specific research available to confirm its activity or use in developing such agents.
Research on Boron-Containing Pharmaceuticals and Their Biological Interactions
The field of boron-containing pharmaceuticals has expanded significantly, with several FDA-approved drugs now in clinical use. nih.gov These drugs leverage the unique chemical properties of the boron atom. Boronic acids are Lewis acids, meaning they can accept a pair of electrons, which allows them to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes. nih.gov This mode of action is distinct from many other inhibitors and can lead to high potency and specificity. Research has shown that boron-containing compounds have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.gov
Table 1: FDA-Approved Boron-Containing Drugs
| Drug Name | Chemical Class | Therapeutic Use |
|---|---|---|
| Bortezomib (Velcade®) | Dipeptidyl boronic acid | Multiple Myeloma, Mantle Cell Lymphoma nih.gov |
| Ixazomib (Ninlaro®) | Dipeptidyl boronic acid | Multiple Myeloma nih.gov |
| Vaborbactam (Vabomere®) | Cyclic boronic acid | Complicated Urinary Tract Infections nih.gov |
| Crisaborole (Eucrisa®) | Benzoxaborole | Atopic Dermatitis |
Computational Chemistry Approaches to Boronic Acid-Based Drug Design
Computational chemistry plays a vital role in the rational design of boronic acid-based drugs. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how these compounds will interact with their biological targets. unito.it For proteasome inhibitors, computational models help in designing peptides with optimal binding affinity and selectivity for the different catalytic subunits of the proteasome. unito.it These in silico methods can screen large libraries of virtual compounds, saving time and resources in the early stages of drug discovery. They can also elucidate the mechanism of action, for instance, by modeling the formation of the covalent bond between the boronic acid and its target enzyme. While these approaches are broadly applied to boronic acid drug design, there are no specific computational studies focused on this compound in the reviewed literature.
Molecular Docking Studies for Target Engagement Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and mode of interaction between a small molecule, such as this compound or its derivatives, and a protein target.
While specific molecular docking studies exclusively featuring this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous compounds. For instance, docking studies on other chlorinated phenyl derivatives have been used to predict their binding to various enzymes. These studies often reveal that the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity. The methyl group can engage in hydrophobic interactions within the target's binding pocket, further stabilizing the complex.
A representative, albeit hypothetical, molecular docking study could involve a target protein known to be modulated by boronic acid inhibitors. The results would typically be presented in a table summarizing the predicted binding energies and key interactions.
Hypothetical Molecular Docking Results for a this compound Derivative
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protease X | -9.5 | Ser195, His57, Trp215 | Covalent (Boronic Acid), Halogen Bond (Chlorine), Hydrophobic (Methyl) |
| Kinase Y | -8.2 | Lys72, Asp184, Leu173 | Hydrogen Bond, Ionic Interaction, Hydrophobic |
Theoretical Modeling of Interactions with Biological Systems (e.g., Protein Stabilization)
Beyond simple docking, theoretical modeling encompasses a range of computational methods, including molecular dynamics (MD) simulations, to understand the dynamic behavior of a ligand-protein complex over time. These models can provide insights into how a compound like this compound might stabilize or destabilize a protein's structure upon binding.
Theoretical studies on related boronic acid derivatives have shown that the formation of the covalent bond with the target protein can lead to significant conformational changes in the protein, effectively "locking" it in an inactive state. This can be a desirable property for a drug, as it can lead to a prolonged duration of action.
Investigation in Advanced Drug Delivery Systems
The unique chemical properties of boronic acids make them attractive for the design of advanced drug delivery systems. Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundant in biological molecules like sugars and glycoproteins. nih.gov This property has been exploited to create "smart" drug delivery systems that can release their payload in response to specific biological triggers, such as changes in pH or glucose concentration. nih.govnih.gov
While there is a lack of specific research on the use of this compound in this context, its potential can be extrapolated from the broader field of phenylboronic acid-based drug delivery. For example, nanoparticles or hydrogels functionalized with this compound could be designed to target cancer cells, which often overexpress sialic acid, a sugar containing a diol moiety. The interaction between the boronic acid on the delivery vehicle and the sialic acid on the cancer cell surface could lead to targeted drug delivery.
Furthermore, the pH-sensitive nature of the boronic acid-diol interaction can be utilized to create drug delivery systems that release their cargo in the acidic microenvironment of tumors. nih.govnih.gov At physiological pH (around 7.4), the boronic acid-diol complex is stable. However, in the more acidic tumor environment (pH 6.5-6.8), the complex can dissociate, leading to the release of the encapsulated drug.
Potential Applications of this compound in Drug Delivery
| Delivery System | Targeting Moiety | Release Trigger | Potential Application |
| Nanoparticles | This compound | Sialic acid on cancer cells | Targeted cancer therapy |
| Hydrogel | This compound | Low pH in tumor microenvironment | pH-responsive drug release |
| Micelles | This compound | High glucose levels | Glucose-responsive insulin (B600854) delivery |
Contributions to Materials Science and Advanced Functional Materials
Synthesis of Organic Electronic Materials via Boronic Acid Precursors
There are no specific studies detailing the use of 2-Chloro-3-methylphenylboronic acid in the synthesis of organic electronic materials.
However, the broader class of arylboronic acids is fundamental to creating conjugated polymers, which are the active components in many organic electronic devices like polymer light-emitting diodes (PLEDs) and organic photovoltaics. The Suzuki-Miyaura coupling reaction is the premier method for this, allowing for the precise construction of polymer backbones by linking different aromatic units. These polymers are prized for their tunable electronic and optical properties, which can be adjusted by altering the chemical structure of the monomer precursors.
The structure of this compound, with its chloro and methyl groups, could theoretically be used to influence properties such as:
Solubility: The methyl group could enhance solubility in organic solvents, aiding in the solution-based processing of electronic films.
Electronic Properties: The electron-withdrawing nature of the chlorine atom could modulate the energy levels (HOMO/LUMO) of a resulting polymer, affecting its charge transport capabilities and emission color in a PLED.
Morphology: The substitution pattern on the phenyl ring would influence how the polymer chains pack in the solid state, which is critical for charge mobility.
Without experimental data, these potential effects remain speculative.
Fabrication of Polymers with Tailored Properties
No published research has been identified that employs this compound for the fabrication of polymers with tailored properties.
Generally, boronic acids are versatile monomers and reagents in polymer chemistry. Beyond conjugated polymers, they can be used in post-polymerization modification, where a pre-existing polymer is functionalized by attaching boronic acid groups or by using the boronic acid as a coupling partner to add new functionalities. This allows for the creation of polymers with precisely tailored chemical, physical, or biological properties. For instance, polymers containing boronic acids can exhibit responsiveness to pH or the presence of specific sugars.
The incorporation of this compound into a polymer structure would introduce a specific steric and electronic profile at the point of linkage, but the resulting material properties have not been documented.
Development of Sensors and Responsive Materials
There are no specific sensors or responsive materials reported in the literature that are constructed using this compound.
Boronic acids are widely used in sensor design due to their unique ability to reversibly bind with 1,2- and 1,3-diols, a class of compounds that includes many sugars and other biologically important molecules. This interaction can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response. This has led to the development of numerous sensors for glucose and other saccharides.
While this compound possesses the necessary boronic acid functional group for this type of sensing, its specific binding affinities, selectivity, and performance in a sensor system have not been investigated or reported. The electronic effects of the chloro and methyl substituents would likely influence the Lewis acidity of the boron atom, thereby affecting its binding strength and optimal pH range for diol recognition, but no data is available to quantify these effects.
Analytical and Spectroscopic Techniques for Characterization in Advanced Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-chloro-3-methylphenylboronic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.
In the ¹H NMR spectrum , distinct signals corresponding to the different types of protons are expected. The protons of the boronic acid group, -B(OH)₂, typically appear as a broad singlet due to rapid exchange with solvent protons and quadrupolar relaxation effects of the boron nucleus. The aromatic protons on the phenyl ring will present as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling constants (J-values) are dictated by their positions relative to the chloro and methyl substituents. The methyl group (-CH₃) protons will give rise to a singlet in the upfield region (around δ 2.3-2.5 ppm).
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atom attached to the boron (ipso-carbon) often shows a broader signal and its chemical shift is influenced by the boron atom. rsc.org The other aromatic carbons will appear in the characteristic range of δ 120-140 ppm, with the carbon bearing the chloro group shifted downfield. The methyl carbon signal will be observed in the upfield region (around δ 20 ppm). Combining 1D techniques like standard ¹H and ¹³C NMR with 2D experiments such as COSY, HMQC, and HMBC allows for the definitive assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established increments for similar substituted benzene (B151609) derivatives and general principles of NMR spectroscopy. researchgate.netcarlroth.com Actual experimental values may vary based on solvent and concentration.
¹H NMR (Proton NMR)| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 7.2 - 7.8 | Multiplet (m) |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) |
¹³C NMR (Carbon-13 NMR)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-B (ipso) | 130 - 135 (often broad) |
| C-Cl | 132 - 136 |
| C-CH₃ | 138 - 142 |
| Aromatic C-H | 125 - 135 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and investigate the fragmentation pathways of this compound. The monoisotopic mass of its isomer, (3-chloro-2-methylphenyl)boronic acid, is 170.0306 Da. uni.lu
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), a molecular ion ([M]⁺) is formed. A key characteristic in the mass spectrum of this compound is the presence of an isotopic pattern for any fragment containing chlorine. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals, [M]⁺ and [M+2]⁺, with a corresponding 3:1 intensity ratio.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) and the cleavage of the C-B bond. For this compound, characteristic fragments would likely result from:
Loss of H₂O: [M - H₂O]⁺
Loss of the boronic acid group (-B(OH)₂): [M - B(OH)₂]⁺
Loss of a methyl radical (-CH₃): [M - CH₃]⁺
Loss of a chlorine atom (-Cl): [M - Cl]⁺
Analysis of the mass-to-charge (m/z) ratio of these fragments helps to confirm the identity and structure of the compound. For instance, the base peak in the spectrum of many alkyl-substituted chloroaromatics often corresponds to a stable carbocation formed after fragmentation.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Based on the molecular formula C₇H₈BClO₂ and general fragmentation principles. nist.gov
| Fragment Ion | Proposed Structure / Loss | Predicted m/z (for ³⁵Cl) |
|---|---|---|
| [M]⁺ | Molecular Ion | 170 |
| [M+2]⁺ | Molecular Ion with ³⁷Cl | 172 |
| [M-H₂O]⁺ | Loss of water | 152 |
| [M-B(OH)₂]⁺ | Loss of boronic acid group | 125 |
Advanced Chromatographic Methods for Purity Assessment and Isolation
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for its isolation. ruifuchems.com
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of boronic acids. waters.com A reversed-phase HPLC method, often using a C18 column, is typically employed. The mobile phase usually consists of a mixture of an aqueous buffer (like water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. scirp.org A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the main compound from any impurities, such as precursors, by-products, or its corresponding anhydride (B1165640) (boroxine), which is a common impurity in solid boronic acids. calpaclab.comtcichemicals.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring is a strong chromophore. Purity levels exceeding 99% are often achievable and can be verified using this method. ruifuchems.com
Gas Chromatography (GC) can also be used, but often requires derivatization of the polar boronic acid group to increase its volatility and thermal stability. Derivatization to form a more volatile ester, for example, allows the compound to be analyzed by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification of any volatile impurities.
Table 3: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | Reversed-Phase C18, 2.7-5 µm particle size scirp.org |
| Mobile Phase A | Water with 0.1% Formic Acid or other additive | |
| Mobile Phase B | Acetonitrile or Methanol scirp.org | |
| Elution Mode | Gradient waters.com | |
| Detector | UV (e.g., at 254 nm) | |
| GC | Column | Capillary column (e.g., DB-5 or equivalent) |
| Derivatization | Often required (e.g., esterification) | |
| Carrier Gas | Helium or Hydrogen |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. While specific crystallographic data for this exact isomer is not widely published, the technique's application to other boronic acids reveals critical structural features.
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of each atom in the crystal lattice. This reveals:
Bond lengths and angles: Precise measurements of all covalent bonds within the molecule.
Torsional angles: The conformation of the molecule, including the orientation of the boronic acid group relative to the phenyl ring.
Intermolecular interactions: The way molecules pack together in the crystal. For boronic acids, this is particularly important as they frequently form hydrogen-bonded dimers or extended networks through their -B(OH)₂ groups. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.
By providing an unambiguous map of atomic positions, X-ray crystallography validates the structure inferred from spectroscopic methods and offers deeper insight into its solid-state behavior.
Table 4: Structural Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Atomic Coordinates | Precise 3D position of every atom |
| Bond Lengths & Angles | Geometric details of the molecular structure |
Future Research Directions and Interdisciplinary Prospects
Development of Sustainable and Green Chemistry Methodologies
The synthesis of arylboronic acids, including 2-chloro-3-methylphenylboronic acid, traditionally relies on methods that can involve harsh reagents, significant waste, and costly metal catalysts. nih.govresearchgate.net A key future direction is the development of more sustainable and greener synthetic protocols. researchgate.net This aligns with the broader goals of green chemistry to reduce environmental impact while improving efficiency and economic viability. researchgate.netjddhs.com
Future research will likely focus on several key areas:
Greener Solvents and Reaction Conditions: Emphasis will be placed on replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). researchgate.netthieme-connect.com Photocatalytic methods that operate at room temperature using standard light sources represent a promising, energy-efficient alternative to traditional heating. thieme-connect.com
Catalyst Innovation: While palladium catalysts are highly effective for boronic acid synthesis, research is moving towards using more abundant and less toxic metals like copper or developing metal-free organocatalytic systems. mdpi.commit.edu The development of recyclable heterogeneous catalysts, such as those supported on biomass-derived materials like cellulose, could significantly reduce waste and cost. mdpi.comunibo.it
Table 1: Comparison of Synthetic Approaches for Arylboronic Acids
| Feature | Traditional Synthesis Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses hazardous organic solvents (e.g., THF, Toluene). | Employs water, PEG, or solvent-free conditions. researchgate.netthieme-connect.com |
| Catalysts | Relies on expensive and often toxic heavy metals (e.g., Palladium). nih.gov | Focuses on abundant metals (e.g., Copper), organocatalysts, or recyclable heterogeneous catalysts. mdpi.commit.edu |
| Energy Input | Frequently requires high temperatures and prolonged reaction times. | Utilizes energy-efficient methods like microwave irradiation or photocatalysis at ambient temperatures. jddhs.comthieme-connect.com |
| Waste Generation | Can produce significant amounts of waste through multi-step processes and purification. | Aims for higher atom economy with one-pot or flow syntheses, minimizing byproducts and waste. nih.govunibo.itorganic-chemistry.org |
| Reagents | May use stoichiometric amounts of strong oxidants or hazardous reagents. thieme-connect.com | Prefers catalytic amounts of reagents and avoids toxic substances. researchgate.net |
Expanding the Scope of Catalytic Transformations
This compound is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. nbinno.comsigmaaldrich.com However, its potential in catalysis is far from fully exploited. Future research will aim to broaden its utility in a wider range of catalytic transformations.
The focus will be on:
Novel Cross-Coupling Reactions: Expanding its use beyond Suzuki coupling to other important reactions like Chan-Lam and Liebeskind-Srogl couplings. sigmaaldrich.com
Development of Robust Catalytic Systems: Designing new catalysts, for instance, based on nickel or copper, that are not only cheaper but also highly efficient for activating the C-Cl bond and managing the steric hindrance of the substituted phenyl ring. mdpi.com
Asymmetric Catalysis: Exploring the use of chiral ligands in conjunction with this compound to synthesize enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Direct C-H Borylation: Investigating iridium-catalyzed C-H borylation methods could provide more direct and atom-economical routes to synthesize derivatives of this compound itself, which can then be used in further transformations. organic-chemistry.org
Table 2: Potential Catalytic Applications for this compound
| Reaction Type | Description | Potential Role of this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between a boronic acid and an organohalide. sigmaaldrich.com | Key building block to introduce the 2-chloro-3-methylphenyl moiety. |
| Chan-Lam Coupling | Copper-catalyzed formation of a carbon-heteroatom bond (C-N, C-O, C-S). sigmaaldrich.com | Aryl source for coupling with amines, phenols, or thiols. |
| Petasis Reaction | A multicomponent reaction of an amine, an aldehyde, and a boronic acid to form substituted amines. | Boronic acid component for the synthesis of complex amines. |
| Rh-catalyzed Conjugate Addition | Addition of an arylboronic acid to an α,β-unsaturated carbonyl compound. | Nucleophilic aryl source for creating new carbon-carbon bonds. |
| Oxidative Hydroxylation | Conversion of the boronic acid group to a hydroxyl group. thieme-connect.com | Precursor for the synthesis of 2-chloro-3-methylphenol. |
Novel Therapeutic Applications and Targeted Delivery Strategies
The incorporation of boronic acids into medicinal chemistry has surged, with several FDA-approved drugs now containing this functional group. swinburne.edu.auresearchgate.netresearchgate.net Boronic acids can act as bioisosteres of carboxylic acids and form reversible covalent bonds with diol-containing biological molecules, making them effective enzyme inhibitors. nih.govresearchgate.net The specific substitution pattern of this compound offers opportunities to fine-tune the steric and electronic properties of potential drug candidates, enhancing potency and pharmacokinetic profiles. swinburne.edu.auresearchgate.net
Future research prospects in this area include:
Scaffold for Drug Design: Using this compound as a foundational structure for developing new therapeutic agents, particularly in oncology and infectious diseases. researchgate.net The boronic acid moiety can target serine proteases, while the substituted phenyl ring can be modified to optimize binding and other drug-like properties.
Stimuli-Responsive Drug Delivery: Integrating this compound into nanoparticle drug delivery systems (NDDS). acs.orgnih.gov The boronic acid group can act as a sensor for the tumor microenvironment, which is often characterized by low pH and high levels of reactive oxygen species (ROS), triggering the release of an encapsulated drug. acs.orgacs.orgnih.gov
Targeted Delivery to Glycoproteins: The ability of boronic acids to bind with diols can be exploited for targeted drug delivery. acs.org Many cancer cells overexpress sialic acid, a diol-containing sugar, on their surface. nih.govacs.org Nanoparticles functionalized with this compound could selectively bind to these cells, increasing the local concentration of the therapeutic agent and minimizing systemic toxicity. acs.orgrsc.org
Table 3: Potential Roles in Therapeutic Development
| Application Area | Mechanism of Action | Role of this compound Moiety |
|---|---|---|
| Enzyme Inhibition | The boronic acid forms a reversible covalent bond with active site residues (e.g., serine) of enzymes. researchgate.net | Acts as a pharmacophore or "warhead" to inhibit disease-related enzymes like proteases. |
| Targeted Drug Delivery | Nanoparticles functionalized with boronic acid bind to overexpressed sugars (e.g., sialic acid) on cancer cells. nih.govacs.org | Serves as a targeting ligand for selective delivery of chemotherapeutics. |
| Stimuli-Responsive Systems | The boronic ester linkage within a nanocarrier can be cleaved by low pH or high ROS levels in the tumor microenvironment. acs.orgacs.org | Acts as a trigger for the controlled release of drugs at the disease site. |
| Bio-imaging | Incorporation into fluorescent nanoparticles (e.g., carbon dots) for imaging applications. nih.govnih.gov | Functional group for surface modification of imaging agents, potentially enabling targeted imaging. |
Integration into Supramolecular Chemistry and Nanotechnology
The unique reactivity of the boronic acid group makes it a powerful tool in materials science, particularly in supramolecular chemistry and nanotechnology. acs.org The reversible formation of boronate esters with diols provides a dynamic covalent bond that can be used to construct complex, self-assembling, and responsive materials. acs.org
Future interdisciplinary prospects for this compound include:
Saccharide Sensing: Developing chemosensors where the binding of a saccharide to the boronic acid moiety produces a detectable signal (e.g., a change in fluorescence). The specific substitution on the phenyl ring could be tuned to modulate the sensor's sensitivity and selectivity.
Self-Assembling Materials: Using this compound as a building block for creating supramolecular structures like hydrogels or micelles. acs.org These materials could have applications in areas such as tissue engineering or controlled release, with the chloro and methyl groups influencing the packing and bulk properties of the assembly.
Functionalization of Nanomaterials: Modifying the surface of nanomaterials like graphene oxide or carbon dots with this compound. nih.govnih.gov This functionalization can impart new properties to the nanomaterials, such as the ability to interact with biological systems or respond to specific chemical stimuli, making them suitable for bioimaging, biosensing, or even environmental remediation. nih.govrsc.org
Table 4: Interdisciplinary Applications in Materials Science
| Field | Application | Role of this compound |
|---|---|---|
| Supramolecular Chemistry | Construction of responsive hydrogels. | Forms dynamic covalent crosslinks by reacting with poly-diol polymers, allowing the gel to respond to pH or sugars. |
| Nanotechnology | Surface functionalization of nanoparticles (e.g., carbon dots, gold nanoparticles). nih.gov | Provides a reactive handle for attaching biomolecules or for targeting specific cells. |
| Biosensing | Development of fluorescent sensors for saccharides. | Acts as the recognition element that binds to the target sugar, inducing a measurable optical signal. |
| Environmental Science | Creation of adsorbents for environmental remediation. rsc.org | Functional group on a solid support (e.g., silica) for capturing pollutants like heavy metals. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2-chloro-3-methylphenylboronic acid to ensure safety and stability?
- Methodological Guidance :
- Use local exhaust ventilation to minimize airborne exposure during synthesis or handling .
- Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation, as suggested for structurally similar boronic acids .
- Implement engineering controls (e.g., glove boxes) if airborne concentrations exceed recommended limits .
- Provide emergency eyewash stations and avoid skin contact by using nitrile gloves and lab coats .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Guidance :
- High-Performance Liquid Chromatography (HPLC) : Use >97.0% purity thresholds (as standard for boronic acids in reagent catalogs) with C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : Analyze NMR for boron environments (expected δ ~30 ppm for arylboronic acids) and NMR for methyl (δ ~2.3 ppm) and chloro substituent positions .
- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .
Q. What are the common synthetic routes for preparing this compound, and what are their key advantages?
- Methodological Guidance :
- Miyaura Borylation : React 2-chloro-3-methylbromobenzene with bis(pinacolato)diboron (BPin) using Pd(dppf)Cl catalyst in THF at 80°C. Advantages include high regioselectivity .
- Grignard Transmetalation : Treat 2-chloro-3-methylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis. Suitable for small-scale synthesis with ~70% yields .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound with electron-deficient aryl halides?
- Methodological Guidance :
- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 for electron-deficient partners, as these reduce protodeboronation .
- Solvent System : Opt for DMF/HO (9:1) with KCO base to enhance solubility and reaction rates .
- Temperature Control : Maintain 60–80°C to balance reactivity and stability of the boronic acid .
Q. How does the steric and electronic profile of this compound influence its reactivity in transition-metal-catalyzed reactions?
- Methodological Guidance :
- Steric Effects : The methyl group at the 3-position increases steric hindrance, slowing transmetalation but improving selectivity in coupling with ortho-substituted aryl halides .
- Electronic Effects : The electron-withdrawing chloro group at the 2-position enhances electrophilicity, improving oxidative addition with Pd(0) catalysts .
Q. How to mitigate protodeboronation side reactions when using this compound under basic conditions?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
